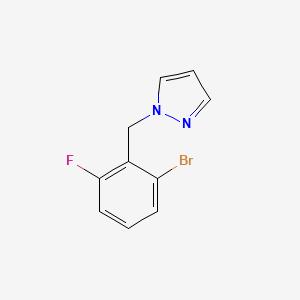

1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene

Description

1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene (CAS: 1355247-09-4) is a halogenated aromatic compound featuring a benzene core substituted with bromine (position 1), fluorine (position 3), and a pyrazole ring linked via a methylene group (position 2). This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The compound is synthesized via cross-coupling reactions, as evidenced by its listing in combinatorial chemistry catalogs with a purity of 98% . Its molecular formula is C₁₀H₈BrFN₂, and it is typically characterized using NMR, LC/MS, and chromatographic techniques.

Properties

IUPAC Name |

1-[(2-bromo-6-fluorophenyl)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN2/c11-9-3-1-4-10(12)8(9)7-14-6-2-5-13-14/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVPGHLZSCMTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CN2C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742747 | |

| Record name | 1-[(2-Bromo-6-fluorophenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-09-4 | |

| Record name | 1-[(2-Bromo-6-fluorophenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene can be synthesized through a multi-step process involving the following key steps:

Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Pyrazole Attachment: The pyrazole ring can be attached through a nucleophilic substitution reaction involving the corresponding pyrazole derivative and a suitable leaving group on the benzene ring, such as a halide or tosylate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: Both the bromine and fluorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction can be used to remove halogen atoms or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can introduce carboxyl or hydroxyl groups.

Scientific Research Applications

1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Material Science: It can be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Chemical Biology: The compound can be employed in the study of biological systems, including enzyme inhibition and protein-ligand interactions.

Industrial Chemistry: It can serve as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The presence of the bromine, fluorine, and pyrazole groups can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Compounds with analogous benzene scaffolds but differing substituents exhibit distinct reactivity and applications:

Key Observations :

- The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups increase electron-withdrawing effects and lipophilicity compared to the pyrazolylmethyl group, influencing reactivity in Suzuki-Miyaura couplings .

- Methyl substituents (e.g., 4-bromo-3-fluorotoluene) reduce steric hindrance, favoring nucleophilic aromatic substitution .

Heterocyclic Group Variations

Replacing the pyrazole moiety with other heterocycles alters biological activity and synthetic utility:

Key Observations :

Functional Group Modifications

Variations in linker groups or additional functional groups impact physicochemical properties:

Biological Activity

1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene, with the CAS number 1355247-09-4, is an organic compound that belongs to the class of aromatic halides. It possesses significant biological activity, particularly in medicinal chemistry and material science, making it a subject of interest in various research fields.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFN, with a molar mass of approximately 255.086 g/mol. The compound features a bromine atom, a fluorine atom, and a pyrazole ring attached to a benzene ring, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of halogen substituents (bromine and fluorine) significantly influences its binding affinity and specificity, enhancing its potential as a pharmaceutical agent. In medicinal chemistry, it may inhibit certain enzymes or modulate receptor functions, which is crucial for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazoles exhibit significant inhibitory effects against various cancer cell lines:

In particular, studies have shown that pyrazole compounds can enhance the efficacy of established chemotherapeutics like doxorubicin, particularly in resistant breast cancer subtypes such as Claudin-low .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Pyrazole derivatives are known for their antibacterial and antifungal activities, making them valuable in combating infections:

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Bactericidal |

| Escherichia coli | 0.025 | Bactericidal |

Research indicates that the presence of halogen substituents enhances the antimicrobial effectiveness of these compounds .

Study on Antitumor Activity

A study conducted on various pyrazole derivatives demonstrated that those containing bromine exhibited superior cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin resulted in a significant synergistic effect, highlighting their potential in cancer therapy .

Study on Antimicrobial Effects

Another notable study evaluated the antimicrobial properties of pyrazole derivatives against common pathogens. The findings revealed that certain derivatives had potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

Q & A

Q. What synthetic strategies are effective for preparing 1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene, and how can regioselectivity be controlled?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, reacting a bromo-fluoro benzyl bromide precursor with 1H-pyrazole under acidic conditions (e.g., H₂SO₄) can facilitate pyrazole attachment at the benzylic position. Regioselectivity is influenced by electronic effects: the bromine atom at position 1 and fluorine at position 3 direct substitution to position 2. Catalytic systems like Pd(PPh₃)₄ with ligands (e.g., XPhos) may enhance coupling efficiency for pyrazole introduction .

Q. Which spectroscopic and analytical techniques are optimal for structural confirmation?

- Methodological Answer :

- 1H/13C/19F NMR : To confirm substitution patterns and electronic environments. Fluorine NMR (19F) is critical for detecting fluorine’s anisotropic effects .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (Br/F contributions) .

- X-ray Crystallography : Resolves spatial arrangement, particularly for pyrazole-benzene dihedral angles, as seen in structurally similar bromo-fluorophenyl compounds .

Q. How can purity and stability be ensured during synthesis and storage?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) removes unreacted pyrazole or halogenated byproducts .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent debromination or hydrolysis. Monitor decomposition via TLC or HPLC .

Advanced Research Questions

Q. How can cross-coupling reactions involving the pyrazole moiety be optimized to mitigate low yields?

- Methodological Answer : Low yields in Suzuki-Miyaura or Buchwald-Hartwig couplings may arise from steric hindrance or catalyst poisoning. Strategies:

Q. What computational approaches resolve contradictions in substituent effects on reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic effects:

- The electron-withdrawing fluorine at position 3 reduces electron density at position 2, favoring nucleophilic pyrazole attack .

- Compare Mulliken charges and Fukui indices to predict regioselectivity in halogenated analogs .

Q. What biological or material science applications are feasible based on structural analogs?

- Methodological Answer :

- Medicinal Chemistry : Pyrazole motifs are prevalent in kinase inhibitors (e.g., JAK/STAT pathways). Test inhibitory activity via enzyme assays (IC₅₀ determination) .

- Materials Science : The bromine atom enables functionalization for OLEDs or metal-organic frameworks (MOFs) via Ullmann coupling .

Q. How do steric and electronic factors influence the compound’s reactivity in further derivatization?

- Methodological Answer :

- Steric Effects : The pyrazole’s N1-methyl group may hinder electrophilic substitution at the benzene ring.

- Electronic Effects : Fluorine’s –I effect deactivates the ring, but bromine’s polarizability allows for selective C–Br bond functionalization (e.g., Grignard reactions) .

Contradiction Analysis and Troubleshooting

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Reproducibility Checks : Ensure consistent crystallization solvents (e.g., EtOH vs. CHCl₃) and purity thresholds (>95% by GC).

- Dynamic NMR : Detect conformational flexibility (e.g., pyrazole rotation) that may cause peak splitting .

Q. What safety protocols are critical given the compound’s halogenated and aromatic nature?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.